2-Methyl-1-benzothiophene-3-carbaldehyde

Catalog No.
S676281
CAS No.
30446-99-2
M.F
C10H8OS
M. Wt
176.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-benzothiophene-3-carbaldehyde

CAS Number

30446-99-2

Product Name

2-Methyl-1-benzothiophene-3-carbaldehyde

IUPAC Name

2-methyl-1-benzothiophene-3-carbaldehyde

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3

InChI Key

GDAUIGNXYBQHNU-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2S1)C=O

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C=O

2-Methyl-1-benzothiophene-3-carbaldehyde is a chemical compound with the molecular formula C10H8OS and a molecular weight of 176.24 g/mol. It is characterized by a benzothiophene ring structure with a methyl group and a carbaldehyde functional group. The compound appears as a pale yellow crystalline powder, typically melting between 85-98 °C, depending on purity and specific conditions . Its InChI Key is DRZGHNXLEQHVHB-UHFFFAOYSA-N, and it has a CAS number of 30446-99-2 .

There is no current information available on the specific mechanism of action of 2-Methyl-1-benzothiophene-3-carbaldehyde in biological systems.

Future Research Directions

2-Methyl-1-benzothiophene-3-carbaldehyde presents an interesting structure with potential applications in various fields. Here are some possibilities for future research:

  • Synthesis and characterization: Develop efficient methods for synthesizing the compound and fully characterize its physical and chemical properties.
  • Medicinal chemistry: Explore the potential biological activity of the compound and its derivatives for therapeutic applications. This could involve investigating interactions with specific enzymes or receptors.
  • Materials science: Investigate the potential use of the compound or its derivatives in the development of new functional materials with specific electronic or optical properties.
Typical of aldehydes and aromatic compounds. These reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals, respectively.

These reactions are significant in synthetic organic chemistry for constructing more complex molecules.

Synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of 2-methylthiophene using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
  • Oxidation of Benzothiophene Derivatives: Starting from 2-methylbenzothiophene, oxidation reactions can introduce the aldehyde functional group.
  • Rearrangement Reactions: Certain rearrangements of simpler precursors may yield this compound through intermediate steps.

Each method's efficiency and yield may vary based on reaction conditions and reagents used.

2-Methyl-1-benzothiophene-3-carbaldehyde finds applications in various fields:

  • Research Chemicals: Used in laboratories for synthetic organic chemistry and proteomics research .
  • Pharmaceutical Development: Potential precursor for developing new drugs due to its unique structure and properties.
  • Material Science: Investigated for use in organic electronics and photonic materials due to its electronic properties.

Interaction studies involving 2-Methyl-1-benzothiophene-3-carbaldehyde may focus on its binding affinity with biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its potential therapeutic roles or toxicological profiles. Specific interactions would need to be explored through experimental assays.

Several compounds share structural similarities with 2-Methyl-1-benzothiophene-3-carbaldehyde, including:

Compound NameStructure SimilarityUnique Features
3-Methylbenzo[b]thiophene-2-carboxaldehydeContains benzothiophene coreFeatures a carboxaldehyde group instead of an aldehyde
BenzothiopheneCore structureLacks substituents, simpler structure
2-EthylbenzothiopheneSimilar coreDifferent substitution pattern

These compounds highlight the unique features of 2-Methyl-1-benzothiophene-3-carbaldehyde, particularly its specific substitution at the methyl group and the presence of an aldehyde functional group. Each compound's distinct properties contribute to different potential applications in research and industry.

XLogP3

2.8

Wikipedia

2-methylbenzo[b]thiophene-3-carbaldehyde

Dates

Last modified: 08-15-2023

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